1-Bromo-3-(pent-4-en-1-yloxy)benzene
Description
1-Bromo-3-(pent-4-en-1-yloxy)benzene is a brominated aromatic compound featuring a pent-4-en-1-yloxy substituent at the meta position of the benzene ring. The pent-4-en-1-yloxy group introduces an unsaturated ether chain, which confers unique reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-bromo-3-pent-4-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h2,5-7,9H,1,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDLYRVOQTZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(pent-4-en-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-3-(pent-4-en-1-yloxy)benzene often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(pent-4-en-1-yloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The pent-4-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-Bromo-3-(pent-4-en-1-yloxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(pent-4-en-1-yloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the pent-4-en-1-yloxy group. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyloxy-Substituted Bromobenzenes
1-Bromo-3-(hexyloxy)benzene (Compound 3f)
- Structure : Features a saturated hexyloxy chain instead of the unsaturated pent-4-en-1-yloxy group.
- Synthesis: Prepared via nucleophilic substitution of bromobenzene derivatives with hexanol under basic conditions (similar to methods in ).
- Reactivity : The saturated alkyl chain reduces steric hindrance compared to unsaturated analogs but limits participation in conjugate addition or cyclization reactions.
- Applications : Used in antiviral agent development due to its lipophilic nature .
1-Bromo-3-((prop-2-yn-1-yloxy)benzene
Benzyloxy- and Aryl-Substituted Bromobenzenes
1-Bromo-3-((3-fluorobenzyl)oxy)benzene (Compound 9b)
- Structure : Fluorine atom at the 3-position of the benzyl group introduces electron-withdrawing effects.
- Spectral Data : $ ^1H $ NMR (CDCl₃): δ 7.36–7.25 (m, 1H), 5.04 (s, 2H). $ ^{13}C $-NMR: δ 162.93 (d, $ ^1J_{CF} = 287.43 \, \text{Hz} $), 159.24 (aromatic carbons) .
- Reactivity : Enhanced stability against nucleophilic attack due to fluorine’s inductive effect.
- Yield : 92%, higher than many alkyloxy analogs due to optimized benzyl protection strategies .
1-Bromo-3-((4-methylbenzyl)oxy)benzene (Compound 9g)
- Structure : Methyl group at the 4-position of the benzyl substituent.
- Physicochemical Properties : Increased hydrophobicity compared to fluorinated analogs.
- Applications: Explored in monoamine oxidase inhibitor studies due to improved blood-brain barrier penetration .
Trifluoromethoxy- and Halogen-Substituted Bromobenzenes
1-Bromo-3-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy group at the meta position.
- Reactivity : Participates in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles) with yields up to 93% .
- Electronic Effects : The electron-withdrawing trifluoromethoxy group activates the benzene ring for electrophilic substitution.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
Unsaturated Ether-Substituted Bromobenzenes
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- Structure : Branched ether chain with bromine substitution.
- Synthesis : Involves homologation via C–C bond insertion, yielding 64% product after flash column chromatography .
- Reactivity : The bromoethyl group facilitates further functionalization, unlike the pentenyloxy chain, which is more reactive toward olefin-specific transformations.
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Unsaturated Chains (e.g., pent-4-en-1-yloxy): Enable conjugate additions and cyclizations, offering pathways to complex heterocycles.
- Benzyloxy Groups : Enhance stability and bioavailability, critical for pharmaceutical intermediates .
- Halogenated Substituents (e.g., CF₃O): Activate aromatic rings for cross-coupling reactions, expanding utility in materials science .
Synthetic Challenges :
- Unsaturated ethers require careful handling to avoid premature polymerization.
- Fluorinated analogs demand anhydrous conditions to prevent hydrolysis .
Biological Activity
1-Bromo-3-(pent-4-en-1-yloxy)benzene is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-Bromo-3-(pent-4-en-1-yloxy)benzene is characterized by the presence of a bromine atom attached to a benzene ring, along with a pent-4-en-1-yloxy functional group. Its molecular formula is C_{11}H_{13}BrO, and it has a molecular weight of approximately 243.13 g/mol.
Biological Activity Overview
The biological activity of 1-Bromo-3-(pent-4-en-1-yloxy)benzene can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
Several studies suggest that brominated aromatic compounds can exhibit anticancer properties. The presence of the bromine atom may enhance the compound's ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. Research on structurally similar compounds has demonstrated cytotoxic effects on human cancer cell lines.
3. Anti-inflammatory Effects
Compounds with ether functionalities, such as those found in 1-Bromo-3-(pent-4-en-1-yloxy)benzene, have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, contributing to their therapeutic potential in inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{13}BrO |
| Molecular Weight | 243.13 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications for 1-Bromo-3-(pent-4-en-1-yloxy)benzene in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a study focused on the cytotoxic effects of brominated phenolic compounds on breast cancer cell lines (MCF-7), researchers found that these compounds induced apoptosis through mitochondrial pathways. The findings suggest that similar mechanisms may be applicable to 1-Bromo-3-(pent-4-en-1-yloxy)benzene, warranting further investigation into its anticancer properties.
Research Findings
Recent research has highlighted the importance of understanding the biological activity of halogenated compounds. A systematic review on halogenated aromatic compounds revealed that their reactivity and biological interactions are influenced by the position and nature of substituents on the benzene ring. Specifically, bromine atoms are known to enhance lipophilicity, which can improve cellular uptake and bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
